molecular formula C13H11NO4S B6393355 6-(4-Methylsulfonylphenyl)picolinic acid CAS No. 1261965-64-3

6-(4-Methylsulfonylphenyl)picolinic acid

Cat. No.: B6393355
CAS No.: 1261965-64-3
M. Wt: 277.30 g/mol
InChI Key: PTXBYMLMSQXRHK-UHFFFAOYSA-N
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Description

6-(4-Methylsulfonylphenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid core with a 4-methylsulfonylphenyl group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylsulfonylphenyl)picolinic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-methylsulfonylbenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Coupling Reaction: The amino group is coupled with picolinic acid through a condensation reaction, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The picolinic acid moiety can be reduced to form picolinol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Picolinol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: 6-(4-Methylsulfonylphenyl)picolinic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used to investigate metal ion interactions in biological systems.

Medicine: The compound’s structure suggests potential pharmacological activities. Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is explored for its use in the production of herbicides and pesticides. Its derivatives have shown promising herbicidal activity, making it a valuable compound in agricultural chemistry.

Mechanism of Action

The mechanism of action of 6-(4-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and activity. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction.

Molecular Targets and Pathways:

    Metal Ions: The compound can chelate metal ions such as zinc and copper, affecting their role in enzymatic reactions.

    Enzymes: By binding to metal ions, it can inhibit or activate specific enzymes, altering metabolic pathways.

    Receptors: The phenyl group may interact with certain receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, picolinic acid, shares the picolinic acid core but lacks the 4-methylsulfonylphenyl group.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position.

    Isonicotinic Acid: Another isomer with the carboxyl group at yet another position.

Uniqueness: 6-(4-Methylsulfonylphenyl)picolinic acid is unique due to the presence of the 4-methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with specific molecular targets and undergo unique chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXBYMLMSQXRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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